molecular formula C29H24FN3O3S B11450610 2-(4-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)-N-(4-methylbenzyl)acetamide

2-(4-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)-N-(4-methylbenzyl)acetamide

Cat. No.: B11450610
M. Wt: 513.6 g/mol
InChI Key: IORSPZFBPYZKGT-UHFFFAOYSA-N
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Description

2-(4-{1-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}PHENYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thienopyrimidine core, a fluorophenyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{1-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}PHENYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thienopyrimidine ring system.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Methylphenyl Group: The methylphenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Final Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-{1-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}PHENYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield the corresponding thienopyrimidine derivatives with reduced functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-{1-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}PHENYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(4-{1-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}PHENYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.

    Fluorophenyl Derivatives: Compounds containing the fluorophenyl group with varying core structures.

    Methylphenyl Derivatives: Compounds with the methylphenyl group attached to different core structures.

Uniqueness

2-(4-{1-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}PHENYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for scientific research.

Properties

Molecular Formula

C29H24FN3O3S

Molecular Weight

513.6 g/mol

IUPAC Name

2-[4-[1-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]phenyl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C29H24FN3O3S/c1-19-2-4-21(5-3-19)17-31-26(34)16-20-8-12-24(13-9-20)33-28(35)27-25(14-15-37-27)32(29(33)36)18-22-6-10-23(30)11-7-22/h2-15H,16-18H2,1H3,(H,31,34)

InChI Key

IORSPZFBPYZKGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)N3C(=O)C4=C(C=CS4)N(C3=O)CC5=CC=C(C=C5)F

Origin of Product

United States

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